molecular formula C11H13NO2 B8507538 4-(4-Hydroxy-pyridin-3-yl)-cyclohexanone

4-(4-Hydroxy-pyridin-3-yl)-cyclohexanone

Cat. No.: B8507538
M. Wt: 191.23 g/mol
InChI Key: RPONRSSXDCJHAN-UHFFFAOYSA-N
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Description

4-(4-Hydroxy-pyridin-3-yl)-cyclohexanone is a cyclohexanone derivative featuring a pyridine ring substituted with a hydroxyl group at the 3-position. The compound likely exhibits properties common to cyclohexanone derivatives, including keto-enol tautomerism and participation in condensation reactions (e.g., Claisen-Schmidt or Fischer indole syntheses) . Its hydroxyl-pyridinyl substituent may confer unique solubility and electronic characteristics, making it valuable in pharmaceutical or materials science applications .

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

3-(4-oxocyclohexyl)-1H-pyridin-4-one

InChI

InChI=1S/C11H13NO2/c13-9-3-1-8(2-4-9)10-7-12-6-5-11(10)14/h5-8H,1-4H2,(H,12,14)

InChI Key

RPONRSSXDCJHAN-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)CCC1C2=CNC=CC2=O

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Applications

  • Anticancer Activity :
    • Recent studies highlight the ability of compounds similar to 4-(4-Hydroxy-pyridin-3-yl)-cyclohexanone to induce apoptosis in cancer cells. For example, derivatives have shown effective anticancer activity against HeLa cells, with IC50 values indicating significant potency (ranging from 0.33 to >100 μM) .
    • A study reported that certain derivatives could arrest the cell cycle in the G2/M phase, characteristic of antimitotic agents .
  • Antimicrobial Properties :
    • The compound has been evaluated for its effectiveness against various bacteria and fungi. Its structural analogs have demonstrated potent antibacterial activity, outperforming conventional antibiotics like amoxicillin .
  • Neuroprotective Effects :
    • Research indicates that compounds with similar structures can act as allosteric modulators of G protein-coupled receptors (GPCRs), which are crucial in treating central nervous system disorders .

Synthetic Applications

4-(4-Hydroxy-pyridin-3-yl)-cyclohexanone serves as a versatile building block in organic synthesis. Its unique structure allows for the development of numerous derivatives through various synthetic pathways:

  • Multicomponent Reactions (MCRs) :
    • These reactions are essential for synthesizing complex heterocycles that exhibit biological activities. The efficiency of MCRs allows for high yields and short reaction times, making them suitable for large-scale applications .
  • Functionalization of Heterocycles :
    • The compound can be used to create novel materials with specific electronic or optical properties, which are valuable in material science .

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of several pyridine-containing compounds, including derivatives of 4-(4-Hydroxy-pyridin-3-yl)-cyclohexanone. The results showed that these compounds could effectively induce apoptosis in Jurkat cells and arrest the cell cycle at specific phases, suggesting their potential as therapeutic agents against various cancers .

Case Study 2: Antimicrobial Efficacy

In a comparative study, derivatives of 4-(4-Hydroxy-pyridin-3-yl)-cyclohexanone were tested against a range of bacterial strains, including E. coli and S. aureus. The findings indicated that these compounds exhibited significant antimicrobial activity at low concentrations, showcasing their potential as alternatives to traditional antibiotics .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Key structural analogs and their distinguishing features are summarized below:

Compound Name Molecular Formula Molecular Weight Substituents Key Properties/Applications Safety Information
4-(4-Hydroxy-pyridin-3-yl)-cyclohexanone C₁₁H₁₃NO₂ 191.23 (calculated) Pyridin-3-yl with 4-hydroxy group Hypothesized intermediate for pharmaceuticals; potential estrogen receptor binding . Limited data; handle with standard lab precautions (gloves, ventilation) .
4-(4-Hydroxyphenyl)-cyclohexanone oxime (16) C₁₂H₁₅NO₂ 205.25 Phenyl with oxime group Estrogen receptor-α binder; synthesized via hydroxylamine reaction . Acute toxicity data unavailable; avoid inhalation .
4-(6-Ethoxy-pyridin-3-yl)-4-hydroxy-cyclohexanone C₁₃H₁₇NO₃ 235.28 Ethoxy-pyridinyl with hydroxyl group High-yield synthesis via Pd-catalyzed coupling; pharmaceutical intermediate . No specific hazards reported; assume irritant .
4-(Dimethylamino)-4-(pyridin-3-yl)cyclohexanone C₁₃H₁₈N₂O 218.30 Pyridinyl with dimethylamino group Used in polymer synthesis; modified electronic properties . Toxicological data incomplete; use PPE .
2,6-Bis-(benzylidene)-4-(tert-butyl)cyclohexanone C₂₇H₃₀O 386.53 Bis-benzylidene with tert-butyl group Monomer for polymers; crystallizes without isomorphism . Combustible; releases irritants upon heating .

Physicochemical Properties

  • Solubility: Hydroxyl and pyridinyl groups enhance solubility in polar aprotic solvents (e.g., DMF, THF) compared to non-polar analogs like 4-heptylcyclohexanone .
  • Melting Points: Hydroxyl-substituted derivatives (e.g., 4-(4-hydroxyphenyl)-cyclohexanone) exhibit higher melting points (~99–102°C) due to hydrogen bonding .

Research Findings and Discussion

  • Substituent Effects: The hydroxyl group increases hydrogen-bonding capacity, influencing crystallinity and solubility . Ethoxy or dimethylamino groups alter electronic properties, affecting reactivity in polymerizations .
  • Crystallography: Even minor substituent changes (e.g., nitro vs. methyl groups in benzylidene derivatives) lead to distinct crystal packing, highlighting structural sensitivity .
  • Biological Activity : Hydroxyl and oxime groups enhance binding to biological targets (e.g., estrogen receptors), whereas bulky tert-butyl groups reduce bioavailability .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(4-Hydroxy-pyridin-3-yl)-cyclohexanone, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via multi-step pathways involving condensation or substitution reactions. For example, cyclohexanone derivatives are often prepared by reacting substituted pyridines with cyclohexanone precursors under acidic or basic conditions. Temperature control (e.g., 60–80°C) and catalysts like NaOH or H₂SO₄ may enhance regioselectivity . Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is critical to isolate the product from by-products such as unreacted pyridine derivatives .

Q. How can researchers confirm the structural integrity of 4-(4-Hydroxy-pyridin-3-yl)-cyclohexanone using spectroscopic techniques?

  • Methodological Answer :

  • NMR : Analyze 1H^1H and 13C^{13}C NMR spectra to verify the cyclohexanone ring (δ ~2.1–2.5 ppm for ketone protons) and pyridinyl hydroxyl group (δ ~8–10 ppm for aromatic protons).
  • IR : Identify the carbonyl stretch (C=O) at ~1700–1750 cm⁻¹ and hydroxyl (O–H) bands at ~3200–3600 cm⁻¹ .
  • Mass Spectrometry : Confirm molecular weight via high-resolution MS (HRMS) to distinguish from structurally similar impurities .

Q. What safety protocols are essential when handling 4-(4-Hydroxy-pyridin-3-yl)-cyclohexanone in laboratory settings?

  • Methodological Answer :

  • PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Work in a fume hood to avoid inhalation of vapors, as cyclohexanone derivatives can irritate mucous membranes .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of 4-(4-Hydroxy-pyridin-3-yl)-cyclohexanone in catalytic hydrogenation?

  • Methodological Answer : The hydroxyl group on the pyridine ring can act as a directing group, affecting hydrogenation selectivity. Computational modeling (DFT) predicts electron density distribution, guiding catalyst choice (e.g., Pd/C vs. Raney Ni). Experimental validation under controlled H₂ pressure (1–5 atm) and solvent polarity (e.g., ethanol vs. THF) can optimize conversion to reduced products like 4-(4-Hydroxy-pyridin-3-yl)-cyclohexanol .

Q. What strategies resolve contradictions in spectroscopic data when characterizing synthetic intermediates of this compound?

  • Methodological Answer :

  • Case Study : If 1H^1H NMR shows unexpected splitting, use 2D NMR (COSY, HSQC) to assign coupling patterns and identify diastereomers.
  • Chromatographic Purity : Employ HPLC with a C18 column (acetonitrile/water mobile phase) to detect trace impurities. Cross-reference with literature retention indices for similar cyclohexanone derivatives .

Q. How can researchers design enantioselective syntheses of 4-(4-Hydroxy-pyridin-3-yl)-cyclohexanone derivatives?

  • Methodological Answer : Utilize chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s Mn-salen complexes) during key steps like ketone functionalization. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry. Recent studies on analogous compounds achieved >90% ee using Rh-catalyzed hydrogenation .

Q. What role does 4-(4-Hydroxy-pyridin-3-yl)-cyclohexanone play in pharmaceutical intermediate synthesis?

  • Methodological Answer : The compound serves as a scaffold for bioactive molecules. For example, coupling with aryl halides via Suzuki-Miyaura reactions introduces substituents for kinase inhibitors. Optimize reaction conditions (e.g., Pd(PPh₃)₄ catalyst, K₂CO₃ base) to minimize dehydroxylation side reactions .

Data Analysis and Optimization

Q. How can reaction yield discrepancies between batch syntheses be systematically addressed?

  • Methodological Answer :

  • DoE (Design of Experiments) : Vary parameters (temperature, solvent ratio, catalyst loading) to identify critical factors.
  • Kinetic Studies : Use in-situ FTIR or LC-MS to monitor reaction progress and detect intermediate degradation .

Q. What computational tools predict the metabolic stability of derivatives of 4-(4-Hydroxy-pyridin-3-yl)-cyclohexanone?

  • Methodological Answer : Molecular docking (AutoDock Vina) and QSAR models assess interactions with cytochrome P450 enzymes. ADMET predictors (e.g., SwissADME) evaluate bioavailability and toxicity risks, guiding structural modifications .

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